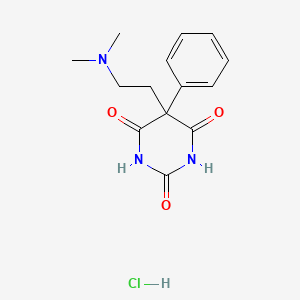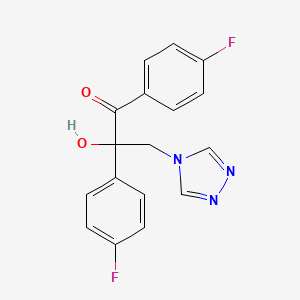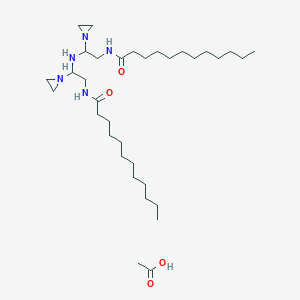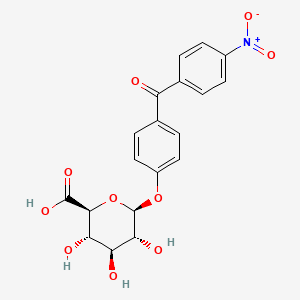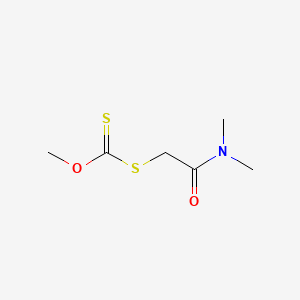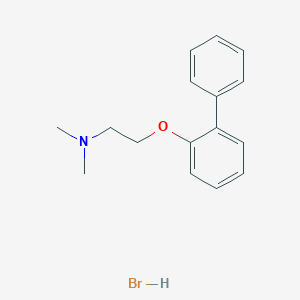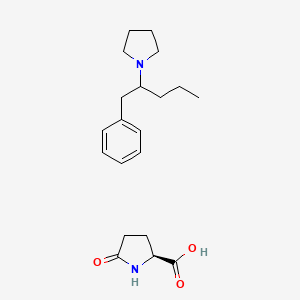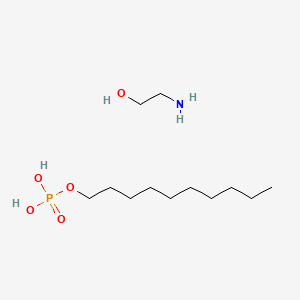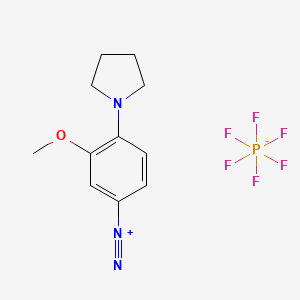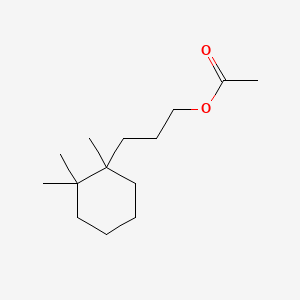
alpha,beta,beta-Trimethylcyclohexylpropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.35504 g/mol . . This compound is used in various applications due to its unique chemical properties.
Preparation Methods
The synthesis of alpha,beta,beta-Trimethylcyclohexylpropyl acetate can be achieved through several methods. One common approach involves the esterification of α,β,β-Trimethylcyclohexane-1-propanol with acetic acid or acetic anhydride in the presence of a catalyst . The reaction typically requires elevated temperatures and may be carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process .
Chemical Reactions Analysis
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Scientific Research Applications
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha,beta,beta-Trimethylcyclohexylpropyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate can be compared with other similar compounds, such as:
Alpha,beta,beta-Trimethylcyclohexylpropyl alcohol: This compound is the alcohol precursor to the acetate ester and shares similar chemical properties.
Cyclohexylpropyl acetate: This compound lacks the trimethyl substitution on the cyclohexane ring, resulting in different chemical and physical properties.
Beta,beta-Trimethylcyclohexylpropyl acetate: This compound has a similar structure but differs in the position of the methyl groups on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
94113-43-6 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3-(1,2,2-trimethylcyclohexyl)propyl acetate |
InChI |
InChI=1S/C14H26O2/c1-12(15)16-11-7-10-14(4)9-6-5-8-13(14,2)3/h5-11H2,1-4H3 |
InChI Key |
VATYRIIGWJEFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1(CCCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


